N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a prop-2-yn-1-yl group, and a sulfanyl group attached to a phenyl ring
Preparation Methods
The synthesis of N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea can be achieved through several routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of benzimidazole derivatives . Another approach includes the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with carbon disulfide in the presence of potassium hydroxide, resulting in the formation of thiazolo[3,2-a]benzimidazoles . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]
Properties
CAS No. |
143895-21-0 |
---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-hydroxy-1-[3-(2-prop-2-ynylsulfanylphenyl)prop-2-enyl]urea |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-18-12-8-4-3-6-11(12)7-5-9-15(17)13(14)16/h1,3-8,17H,9-10H2,(H2,14,16) |
InChI Key |
PRIPMDVAXXWYJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=CC=CC=C1C=CCN(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.